molecular formula C7H12O B044802 2-Methylcyclohexanone CAS No. 583-60-8

2-Methylcyclohexanone

Cat. No.: B044802
CAS No.: 583-60-8
M. Wt: 112.17 g/mol
InChI Key: LFSAPCRASZRSKS-UHFFFAOYSA-N
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Description

2-Methylcyclohexanone is a colorless liquid with a weak peppermint-like odor. It is a derivative of cyclohexanone, where a methyl group is substituted at the second position of the cyclohexane ring. The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .

Mechanism of Action

Target of Action

2-Methylcyclohexanone is a cyclic ketone . It’s important to note that the effects of a compound are often determined by its interactions with various biological targets, such as proteins or enzymes.

Mode of Action

As a ketone, it may participate in reactions with nucleophiles, such as amines, to form imines . .

Biochemical Pathways

It’s known that cyclohexanone derivatives can be prepared by oxidation of methylcyclohexane as well as partial hydrogenation of the corresponding cresol .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylcyclohexanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the methyl group at the second position makes it distinct from other isomers and derivatives of cyclohexanone .

Properties

IUPAC Name

2-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3
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InChI Key

LFSAPCRASZRSKS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1=O
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID6052245
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Molecular Weight

112.17 g/mol
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Physical Description

O-methylcyclohexanone appears as a water-white to pale yellow liquid with an acetone-like odor. Less dense than water. Vapors heavier than air. Flash point near 135 °F. May be toxic by ingestion. Used as a solvent., Colorless liquid with a weak, peppermint-like odor; [NIOSH], Colourless liquid; weak peppermint scent, Colorless liquid with a weak, peppermint-like odor.
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Boiling Point

329 °F at 760 mmHg (USCG, 1999), 165.1 °C, 329 °F, 325 °F
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Flash Point

118 °F (USCG, 1999), 118 °F
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Solubility

Insoluble (NIOSH, 2023), Insol in water; sol in alcohol and ether, insoluble in water; soluble in ether, Miscible at room temperature (in ethanol), Insoluble
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Density

0.93 (USCG, 1999) - Less dense than water; will float, 0.925 at 20 °C/4 °C, 0.924-0.926, 0.93
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Vapor Density

3.86 (air = 1)
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Vapor Pressure

1 mmHg (NIOSH, 2023), 2.25 [mmHg], 1 mmHg
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Color/Form

Water-white to pale yellow liquid, Colorless liquid, Colorless liquid.

CAS No.

583-60-8
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Melting Point

-6.8 °F (USCG, 1999), -14 °C, 6.8 °F, 7 °F
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Record name O-METHYLCYCLOHEXANONE
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URL https://www.osha.gov/chemicaldata/424
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Methylcyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0408.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanone
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2-Methylcyclohexanone
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2-Methylcyclohexanone
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2-Methylcyclohexanone
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2-Methylcyclohexanone
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2-Methylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylcyclohexanone?

A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to study this compound. [] Electron diffraction studies have been used to determine bond distances and angles in the vapor phase. [] Microwave spectroscopy has confirmed a chair conformation with the methyl group in the equatorial position. [] NMR spectroscopy, including 1H and 13C NMR, has been extensively used to characterize the structure and analyze reaction products. [, ] Additionally, FT-IR spectroscopy has been used to investigate intermolecular interactions, such as hydrogen bonding, in binary mixtures containing this compound. [, ]

Q3: How is this compound used in asymmetric synthesis?

A3: this compound serves as a valuable starting material in asymmetric syntheses. For instance, it can be utilized to create enantiomerically pure 3-alkenyl-2-methylcyclohexanones through a rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone, followed by trapping the intermediate zirconium enolates with formaldehyde. [] This methodology allows for the synthesis of complex molecules with defined stereochemistry.

Q4: Can you elaborate on the regioselectivity of reactions involving this compound?

A4: The presence of the methyl substituent in this compound introduces regioselectivity in its reactions. For instance, in the acid-catalyzed cyclopentannulation reaction with propargyl alcohol derivatives, this compound predominantly yields 1-methyl-substituted bicyclo[4.3.0]non-5-en-7-one. [] This regioselectivity arises from the preferential formation of the thermodynamically favored hydroxypentadienyl cation intermediate.

Q5: What are some examples of reactions where this compound acts as a substrate?

A5: this compound participates in a wide range of reactions, demonstrating its versatility as a substrate. [] It undergoes oxidation to 6-oxoheptanoic acid in the presence of dioxygen and vanadium-containing heteropolyanions. [] It can also undergo oxidative ring-opening catalyzed by supported heteropolyacid catalysts, leading to the formation of methyl 6-oxoheptanoate, a compound with potential for cetane number enhancement in fuels. [] Additionally, this compound serves as a substrate in biocatalytic transformations. For example, the ketoreductase domain (EryKR1) from Saccharopolyspora erythraea can reduce this compound to its corresponding cis-methylcyclohexanol with high enantioselectivity. [] This biocatalytic approach highlights the potential for using enzymes to synthesize chiral alcohols from ketones.

Q6: How does the introduction of functional groups impact the acaricidal activity of this compound analogues?

A6: Studies investigating the acaricidal activity of this compound and its analogues have shown that introducing specific functional groups can significantly influence their potency. For example, the addition of an isopropyl group at the 2-position of the cyclohexanone ring, as seen in 2-isopropyl-5-methylcyclohexanone, enhances acaricidal activity against house dust and stored food mites. [] These findings suggest that the presence and position of functional groups play a crucial role in determining the biological activity of this compound derivatives.

Q7: What analytical techniques are used to study the reactions of this compound?

A7: Various analytical methods are employed to monitor and analyze reactions involving this compound. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify the products of these reactions. [] This technique allows for the quantification of different isomers and byproducts formed during the reaction. In addition to GC-MS, in situ IR spectroscopy has proven valuable in investigating the kinetics and mechanisms of reactions, such as enolization, involving this compound and lithium hexamethyldisilazide (LiHMDS). [] This real-time monitoring technique provides insights into the reaction intermediates and transition states, deepening the understanding of the reaction pathways.

Q8: Are there any specific considerations for the storage and handling of this compound?

A8: this compound is a flammable liquid and should be handled with care. Store it in a well-ventilated area away from heat and sources of ignition. It is also advisable to store it in tightly closed containers to prevent evaporation and potential degradation.

Q9: Are there any alternative compounds to this compound for specific applications?

A9: The choice of whether to use alternatives to this compound depends on the specific application. For example, in the synthesis of pharmaceuticals or other complex molecules, alternative starting materials or synthetic routes may offer advantages in terms of yield, selectivity, or cost-effectiveness. [] Similarly, in applications such as acaricidal agents, other compounds with comparable or superior efficacy and a more favorable safety profile might be available. [] Evaluating alternatives requires a thorough understanding of the desired properties and potential trade-offs for the specific application.

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